Imagabalin hydrochloride

Description

Historical Trajectory of Imagabalin (B1671733) Hydrochloride Development

The development of Imagabalin hydrochloride began with its synthesis and identification as a promising compound by Pfizer. researchgate.net Early research focused on establishing a viable synthesis process, which initially involved multi-step sequences. A significant advancement was the development of an asymmetric hydrogenation process, which allowed for a more efficient, multikilogram-scale production of the compound. researchgate.net This robust manufacturing process was crucial for supplying the quantities needed for extensive preclinical and clinical evaluation. researchgate.netresearchgate.net

As a potential therapeutic agent, Imagabalin was primarily investigated for the treatment of Generalized Anxiety Disorder (GAD). thieme-connect.com It progressed through preclinical studies and early-phase clinical trials, eventually reaching Phase III clinical trials. wikipedia.orgdrugbank.com However, despite reaching this advanced stage of development, the clinical trials for GAD were ultimately terminated by Pfizer. wikipedia.orgspringer.com Consequently, the development of Imagabalin as a commercial pharmaceutical was discontinued (B1498344). wikipedia.orgspringer.com

Table 1: Key Milestones in this compound Development

| Milestone | Description | Source(s) |

|---|---|---|

| Developer | Pfizer Inc. | wikipedia.orgpatsnap.com |

| Development Code | PD-0332334 | wikipedia.org |

| Synthesis Advancement | Development of a practical, multikilogram synthesis via asymmetric hydrogenation. | researchgate.netresearchgate.net |

| Primary Indication | Investigated for the treatment of Generalized Anxiety Disorder (GAD). | thieme-connect.comspringer.com |

| Highest Development Phase | Reached Phase III clinical trials for GAD. | wikipedia.orgdrugbank.com |

| Development Status | Development was discontinued and the trials were terminated. | wikipedia.orgspringer.compatsnap.com |

Research Significance within Neuropharmacology and Drug Discovery

Despite its discontinuation in clinical development, this compound remains a compound of significant interest for neuropharmacological research. Its importance stems from its specific mechanism of action. Imagabalin is a high-affinity ligand for the α2δ subunit of voltage-dependent calcium channels. wikipedia.org This binding modulates the influx of calcium ions in neurons, which in turn affects neurotransmitter release and neuronal excitability.

Imagabalin exhibits notable selectivity for the α2δ-1 subunit over the α2δ-2 subunit. wikipedia.org This selectivity distinguishes it from other well-known gabapentinoids like gabapentin (B195806) and pregabalin (B1679071), making it a valuable tool for researchers studying the specific roles of these subunits. The interaction with the α2δ-1 subunit is believed to be the basis for its hypothesized anxiolytic, analgesic, hypnotic, and anticonvulsant properties. wikipedia.org

The study of Imagabalin contributes to the broader understanding of the α2δ protein as a drug target for various neurological and psychiatric conditions. thieme-connect.com Research into its synthesis, such as the development of simplified and more cost-effective manufacturing processes using catalysts like Ru-(S)-BINAP, also provides valuable insights for the field of medicinal chemistry and drug development. researchgate.netthieme-connect.comoregonstate.eduacs.orgoregonstate.edu Although it did not become a marketed drug, the data generated from its research continues to inform the discovery and development of new therapies targeting the voltage-gated calcium channel.

Table 2: Key Research Findings of this compound

| Aspect | Finding | Source(s) |

|---|---|---|

| Mechanism of Action | Acts as a ligand and modulator for the α2δ subunit of voltage-dependent calcium channels. | ebi.ac.uk |

| Molecular Target | Binds to the Voltage-dependent calcium channel subunit alpha-2/delta-1 (CACNA2D1). | patsnap.comdrugbank.com |

| Selectivity | Shows greater selectivity for the α2δ-1 subunit compared to the α2δ-2 subunit. | wikipedia.org |

| Class | Belongs to the class of β-amino acids and is considered a gabapentinoid. | drugbank.com |

| Hypothesized Activities | Anxiolytic, analgesic, hypnotic, and anticonvulsant. | wikipedia.org |

| Research Application | Serves as a research tool to investigate the function of α2δ subunits and to develop novel compounds. |

Structure

3D Structure of Parent

Properties

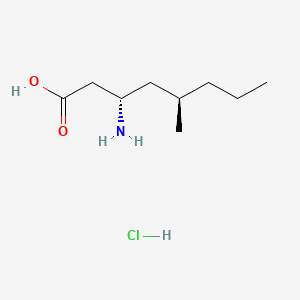

IUPAC Name |

(3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZXQJDAJXNHS-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976533 | |

| Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610300-00-0 | |

| Record name | Imagabalin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAGABALIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ3F8ZA7Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Chemistry and Process Optimization for Imagabalin Hydrochloride

Methodological Evolution of Imagabalin (B1671733) Hydrochloride Synthesis

The journey to a practical and scalable synthesis for Imagabalin hydrochloride highlights a strategic shift in synthetic philosophy. Early approaches were often multi-step and inefficient, presenting considerable challenges for large-scale production, whereas modern methods are streamlined and highly controlled.

Initial synthetic strategies for chiral β-amino acids like Imagabalin often relied on classical resolution techniques. These methods typically involve the synthesis of a racemic mixture of the target molecule, followed by separation of the desired enantiomer using a chiral resolving agent. While effective for obtaining the correct stereoisomer, this approach is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%. The undesired enantiomer is often discarded, representing significant waste. Furthermore, these multi-step sequences frequently involved low-yielding transformations and required extensive purification, such as chromatography, making them ill-suited for the demands of multikilogram or metric-ton scale manufacturing.

The success of the asymmetric hydrogenation strategy hinges on the selection of an appropriate catalytic system, comprising a transition metal and a chiral ligand. For this compound, both rhodium and ruthenium-based catalysts have proven highly effective.

####### 2.1.2.1.1. Rhodium-Phosphine Complex Catalysis (e.g., Rhodium-Trichickenfootphos)

####### 2.1.2.1.2. Ruthenium-BINAP Catalysis

Paradigm Shift towards Asymmetric Hydrogenation Strategies

Catalytic Systems in Stereoselective this compound Synthesis

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for process optimization. In the synthesis of Imagabalin, mechanistic studies have focused on key transformations, such as the formation of intermediates. For instance, in routes that utilize Meldrum's acid adducts to form β-keto esters or amides, detailed kinetic studies have been performed. acs.org These investigations, using techniques like online IR monitoring, have provided strong evidence that the formation of these intermediates proceeds through a highly reactive α-oxoketene species. acs.org This understanding helps to rule out other potential reaction pathways and allows for the precise control of reaction conditions to maximize yield and purity. acs.org

In the context of the catalytic hydrogenation step, mechanistic studies of rhodium-phosphine catalyzed reactions have elucidated the nature of the catalyst-substrate interactions. acs.orgnih.gov For related systems, it has been shown that the alkene coordinates to the rhodium center, and the stereochemical outcome is determined by the specific geometry of this complex. acs.org For the ruthenium-catalyzed hydrogenation, the presence of acidic additives like TFA is proposed to facilitate the reaction, possibly by protonating the enamine substrate, thereby activating it for hydride transfer from the ruthenium complex. researchgate.net While detailed mechanistic studies specific to the exact Imagabalin hydrogenation are often proprietary, the broader understanding of asymmetric hydrogenation mechanisms provides a strong basis for rational catalyst design and process optimization. rsc.orgchinesechemsoc.org

Characterization of Key Synthetic Intermediates (e.g., β-Enamine Esters)

A pivotal intermediate in the synthesis of this compound is the β-enamine ester. researchgate.netacs.org The formation of this key intermediate is often achieved through a one-pot process, starting from (R)-3-methylhexanoic acid. acs.orgresearchgate.net This process involves the condensation with an appropriate acetate (B1210297) derivative to form a β-keto ester, which then undergoes enamine formation with an ammonium (B1175870) source to yield the β-enamine ester. This one-pot approach is highly efficient as it avoids the need for isolation of the intermediate β-keto ester.

The characterization of these β-enamine esters is crucial for ensuring the success of subsequent stereoselective reactions. A mixture of Z:E-enamides is typically formed in a two-step telescoped process that is free of chromatography. researchgate.netresearchgate.net The subsequent diastereoselective hydrogenation of this intermediate is a critical step in establishing the desired stereochemistry of Imagabalin. acs.orgresearchgate.net The precise characterization of the β-enamine ester intermediate, including its isomeric ratio, is therefore essential for process control and optimization.

Elucidation of Transient Acyl Species in Reaction Mechanisms (e.g., acyl chloride, anhydride)

Detailed mechanistic studies, including the use of online NMR spectroscopy, have been instrumental in understanding the transient species involved in the formation of key intermediates for Imagabalin synthesis. researchgate.net For instance, in the reaction of 3-methylpentanoic acid (an analogue of a starting material for Imagabalin) with Meldrum's acid, spectroscopic evidence has confirmed the formation of a dimer anhydride (B1165640) intermediate, 3-methylpentanoic anhydride. researchgate.net This anhydride is a productive intermediate in the synthetic pathway.

Biocatalytic Applications in this compound Synthesis

Biocatalysis has emerged as a powerful tool in the synthesis of this compound, offering a highly selective and potentially more cost-effective route to key chiral intermediates. oup.com

Engineered Enzyme Systems for Stereocontrol (e.g., Vibrio fluvialis Aminotransferase)

A significant breakthrough in the synthesis of a key Imagabalin intermediate, (3S,5R)-ethyl 3-amino-5-methyloctanoate, has been the application of an engineered ω-aminotransferase from Vibrio fluvialis (Vfat). oup.comresearchgate.net The wild-type Vfat enzyme exhibited very low activity for the desired transamination of (R)-ethyl 5-methyl 3-oxooctanoate. oup.comresearchgate.net

Through a combination of protein engineering strategies, researchers were able to dramatically enhance the enzyme's performance. oup.com By screening a focused library of fewer than 450 variants, an improved enzyme was developed with a 60-fold increase in the initial reaction velocity. oup.comresearchgate.net This engineered enzyme demonstrated high stereoselectivity, which is crucial for the synthesis of the final active pharmaceutical ingredient. oup.com The crystal structures of both the wild-type Vfat and an improved variant have been solved, providing valuable insights into the structural basis for its improved activity and substrate specificity. oup.com

The engineered Vfat enzyme is (S)-selective for the amination reaction to produce (3S,5R)-ethyl 3-amino-5-methyloctanoate. researchgate.net This work highlights the remarkable potential of directed evolution to tailor enzymes for specific and challenging chemical transformations in pharmaceutical manufacturing. frontiersin.org

| Enzyme Engineering of Vibrio fluvialis Aminotransferase (Vfat) for Imagabalin Intermediate Synthesis | |

| Target Reaction | Transamination of (R)-ethyl 5-methyl 3-oxooctanoate to (3S,5R)-ethyl 3-amino-5-methyloctanoate oup.comresearchgate.net |

| Initial Enzyme | Wild-type Vibrio fluvialis aminotransferase (Vfat) with very low activity. oup.comresearchgate.net |

| Engineering Approach | Combination of protein engineering strategies, including the creation and screening of a focused mutant library. oup.com |

| Screening Effort | Fewer than 450 variants were screened. oup.comresearchgate.net |

| Key Improvement | 60-fold increase in initial reaction velocity compared to the wild-type enzyme. oup.comresearchgate.net |

| Significance | Enabled the highly stereoselective synthesis of a key chiral intermediate for Imagabalin. oup.com |

| Structural Insights | Crystal structures of wild-type and an improved Vfat variant were solved. oup.com |

Chemoenzymatic Route Development and Integration

The integration of biocatalysis with traditional chemical synthesis, known as a chemoenzymatic route, represents a powerful strategy for the development of efficient and sustainable manufacturing processes for active pharmaceutical ingredients (APIs) like this compound. researchgate.net This multidisciplinary approach combines the strengths of both organic chemistry and biocatalysis. researchgate.net

Industrial Scale-Up and Process Efficiency Enhancements

A major focus in the development of the this compound synthesis has been the creation of a process that is not only efficient but also amenable to large-scale production in a cost-effective manner. researchgate.net

Economic Factor Analysis in Large-Scale Production

The commercial viability of any pharmaceutical agent is intrinsically linked to the economics of its large-scale production. For this compound, the transition from laboratory-scale synthesis to industrial manufacturing necessitated a rigorous analysis of economic factors, compelling significant process optimization to reduce costs and enhance efficiency. Early synthetic routes, while suitable for producing initial quantities for clinical trials, were projected to have costs that were too high for commercial manufacturing. oup.com This led to focused research and development on creating a more streamlined and cost-effective process.

The core of this economic improvement lies in key chemical innovations. The process involves a one-pot synthesis for a crucial β-enamine ester intermediate, followed by a diastereoselective hydrogenation. researchgate.netacs.orgoregonstate.edu Pfizer's development of a robust, chromatography-free process utilizing a rhodium-trichickenfootphos catalyst was a landmark achievement. researchgate.net This and other optimizations, such as using a Ruthenium-(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (Ru-(S)-BINAP) catalyst, were instrumental in streamlining production, eliminating costly and time-consuming purification steps, and ultimately reducing the COGs by 50-55%. researchgate.net

The following table summarizes the key differences and economic impact of the process evolution for this compound manufacturing.

| Feature | Early-Phase Synthesis | Optimized Large-Scale Process | Economic Impact |

| Process Complexity | Multi-step sequences with classical resolution. | Simplified two-step, telescoped process. researchgate.netresearchgate.net | Reduced processing time, labor, and equipment occupancy. |

| Purification | Reliant on chromatography. researchgate.net | Chromatography-free isolation and recrystallization. researchgate.netresearchgate.net | Significant reduction in solvent use, waste, and manufacturing time. |

| Overall Yield | Low-yielding transformations. | 40–50% overall yield. researchgate.netresearchgate.net | Maximized output from raw materials, lowering per-unit cost. |

| Catalyst Strategy | Classical resolution techniques. | Asymmetric hydrogenation with specialized catalysts (e.g., Rhodium-trichickenfootphos, Ru-(S)-BINAP). researchgate.netresearchgate.net | Enhanced stereocontrol, eliminating need for resolving agents and improving atom economy. |

| Cost of Goods (COGs) | High projected commercial cost. oup.com | 4-fold reduction compared to early routes. researchgate.netacs.org | Enables commercially viable pricing and profitability. |

Further detailed analysis reveals specific strategies that contributed to the enhanced economic profile of this compound production:

Solvent and Reagent Recovery: A major cost-saving initiative was the recovery and reuse of materials from reaction filtrates. For instance, chloroform (B151607) was recovered via distillation, and the chiral amine, (R)-1-phenylethylamine, was recovered with over 95% efficiency through basification and extraction. These practices led to a 40% reduction in raw material consumption and minimized waste generation.

Biocatalytic Alternatives: Exploration into enzymatic transamination was identified as another potentially cost-effective route. oup.com While initial attempts showed low activity, protein engineering efforts significantly improved enzyme velocity by 60-fold, highlighting the potential of biocatalysis to offer a competitive alternative to purely chemical catalysis by operating under milder conditions and potentially reducing costs. oup.com

The table below quantifies the impact of these specific optimization strategies on the process economics.

| Cost Reduction Strategy | Method | Reported Outcome |

| Reagent Recovery | Distillation of chloroform; Basification and extraction of (R)-1-phenylethylamine. | >95% recovery of the chiral amine; 40% reduction in overall raw material consumption. |

| Isomer Recycling | Racemization of the unwanted (S)-enantiomer of a key acid intermediate using para-toluenesulfonic acid. | Regeneration and recycling of the substrate, improving atom economy. |

| Process Simplification | Transition to a two-step, one-pot process with asymmetric hydrogenation. researchgate.netacs.orgoregonstate.edu | 4-fold reduction in Cost of Goods (COGs). researchgate.netacs.org |

Iii. Molecular Pharmacology and Target Engagement of Imagabalin Hydrochloride

Alpha-2-Delta (α2δ) Subunit Interactions and Binding Kinetics

Imagabalin (B1671733) is a ligand for the α2δ subunit of voltage-dependent calcium channels. wikipedia.orgmedchemexpress.com This binding is considered the cornerstone of its mechanism of action, leading to modulation of calcium channel activity and subsequent effects on neurotransmitter release and neuronal excitability. The compound was developed due to its hypothesized anxiolytic, analgesic, hypnotic, and anticonvulsant-like activities stemming from this interaction. wikipedia.org

Imagabalin exhibits a notable selectivity in its binding, showing a preference for the α2δ1 subunit over the α2δ2 subunit. wikipedia.org This differential affinity distinguishes it from other related compounds and suggests a more targeted interaction within the central nervous system. The α2δ1 subunit, in particular, has been identified as a key player in the development of neuropathic pain, making it a significant target for analgesic drugs. nih.gov The specific binding to α2δ1 is thought to be crucial for the therapeutic effects of gabapentinoids. nih.gov

Table 1: Binding Affinity of Gabapentinoids for α2δ Subunits

| Compound | α2δ-1 Affinity (Kd) | α2δ-2 Affinity (Kd) |

|---|---|---|

| Gabapentin (B195806) | 59 nmol/L | 153 nmol/L |

| Imagabalin | Selective for α2δ-1 | Lower affinity |

By binding to the α2δ subunit, imagabalin allosterically modulates the function of voltage-dependent calcium channels (VDCCs). VDCCs are crucial for converting electrical signals at the cell surface into intracellular calcium transients, which trigger a wide array of physiological processes, including neurotransmitter release. guidetopharmacology.org The α2δ subunit itself plays a role in regulating the density and kinetics of these channels. medchemexpress.comnih.gov

The binding of ligands like imagabalin to the α2δ subunit can lead to a reduction in the influx of calcium ions into nerve terminals. patsnap.com This modulation is not a direct blocking of the channel pore but rather an indirect influence on the channel's state. guidetopharmacology.orgnih.gov This can shift the channel from an easily activated "willing" state to a more "reluctant" state, making it more difficult to open in response to depolarization. nih.gov This modulation ultimately affects the release of neurotransmitters. nih.govpatsnap.com

Downstream Cellular and Network Effects

The interaction of imagabalin with α2δ subunits of VDCCs initiates a cascade of events that alter cellular function and communication within neuronal networks.

A primary consequence of imagabalin's modulation of VDCCs is the regulation of neurotransmitter release. The influx of calcium through these channels is a critical step in the process of vesicle fusion and the subsequent release of neurotransmitters into the synapse. nih.gov By reducing calcium influx, imagabalin can decrease the release of several excitatory neurotransmitters, including glutamate (B1630785) and substance P. patsnap.com This reduction in neurotransmitter release is thought to be a key mechanism behind the therapeutic effects of gabapentinoids in conditions characterized by excessive neuronal activity, such as neuropathic pain. nih.govpatsnap.com

Comparative Pharmacological Profiling with Gabapentinoids

Imagabalin belongs to the class of drugs known as gabapentinoids, which also includes gabapentin and pregabalin (B1679071). nih.gov While they share a common mechanism of action—binding to the α2δ subunit of VDCCs—there are notable differences in their pharmacological profiles. nih.govresearchgate.net

Pregabalin, for instance, is considered to be more potent than gabapentin. appn.org.uk Imagabalin's distinguishing feature is its selectivity for the α2δ1 subunit over the α2δ2 subunit. This selectivity could potentially lead to a more targeted therapeutic effect with a different side-effect profile compared to less selective gabapentinoids. Both pregabalin and gabapentin have demonstrated efficacy in reducing pain and improving sensory symptoms in conditions like peripheral neuropathy. researchgate.net The development of imagabalin was based on the hypothesis that its specific binding profile would translate into clinical benefits. wikipedia.org

Table 2: Comparative Features of Gabapentinoids

| Feature | Imagabalin | Gabapentin | Pregabalin |

|---|---|---|---|

| Primary Target | α2δ subunit of VDCCs wikipedia.org | α2δ subunit of VDCCs nih.gov | α2δ subunit of VDCCs patsnap.comresearchgate.net |

| Subunit Selectivity | Selective for α2δ1 over α2δ2 wikipedia.org | Binds to α2δ-1 and α2δ-2 nih.gov | Binds to α2δ-1 and α2δ-2 nih.gov |

| Mechanism | Allosteric modulation of calcium channels | Allosteric modulation of calcium channels nih.gov | Allosteric modulation of calcium channels patsnap.com |

| Effect | Reduces neurotransmitter release | Reduces neurotransmitter release nih.gov | Reduces neurotransmitter release patsnap.com |

Distinct Binding Profiles and Functional Selectivity (e.g., vs. Gabapentin, Pregabalin)

A defining characteristic of imagabalin is its functional selectivity, particularly its preference for the α2δ-1 subunit over the α2δ-2 subunit. smolecule.comwikipedia.orgthetinman.org This binding profile distinguishes it from other gabapentinoids like gabapentin and pregabalin, which exhibit less selectivity between these two isoforms. smolecule.com

The α2δ-1 subunit has been strongly implicated in mediating the therapeutic analgesic effects of gabapentinoids, while binding to the α2δ-2 subunit has been associated with some of the central nervous system (CNS) side effects. uj.edu.plsemanticscholar.orgfrontiersin.org Consequently, the selectivity of imagabalin for the α2δ-1 subunit suggests the potential for a more favorable therapeutic window compared to less selective compounds. smolecule.com

While specific dissociation constant (Kd) values for imagabalin are not consistently reported in publicly available literature, research indicates it is a high-affinity ligand. For context, the binding affinities of related gabapentinoids for human α2δ-1 and α2δ-2 subunits have been quantified, highlighting the varying degrees of affinity and selectivity within this drug class. Pregabalin generally shows a higher binding affinity than gabapentin. pharmacytimes.com The novel gabapentinoid mirogabalin (B560033) demonstrates both high affinity and a notable selectivity for α2δ-1, coupled with a significantly slower dissociation rate from this subunit compared to pregabalin. uj.edu.plsemanticscholar.orgnih.gov

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) | Selectivity Ratio (α2δ-2/α2δ-1) |

|---|---|---|---|

| Gabapentin | 59 | 153 | ~2.6 |

| Pregabalin | 62.5 | 125.0 | 2.0 |

| Mirogabalin | 13.5 | 22.7 | ~1.7 |

This table presents the equilibrium dissociation constants (Kd) for gabapentin, pregabalin, and mirogabalin. A lower Kd value indicates a higher binding affinity. The selectivity ratio is calculated from the provided Kd values and indicates the preference for the α2δ-1 subunit.

Structural Determinants Governing α2δ Subunit Specificity

The specific binding characteristics of imagabalin are governed by its unique chemical structure, particularly its stereochemistry and alkyl side chain.

The chemical name for imagabalin is (3S,5R)-3-amino-5-methyloctanoic acid. wikipedia.org The stereospecific configuration at its two chiral centers is critical for high-affinity binding to the α2δ subunit. Like other active gabapentinoids, the (S)-configuration at the C3 position (the carbon bearing the amino group) is a crucial determinant for interaction with the binding site on the α2δ protein.

The structure of imagabalin differs from pregabalin primarily in its alkyl side chain. While pregabalin has an isobutyl group at the C5 position, imagabalin possesses a (R)-1-methylpentyl group. This structural variation influences how the molecule fits into the binding pocket on the α2δ subunit, which is located within the first Cache domain (dCache1) of the protein. biorxiv.org Cryo-electron microscopy studies have shown that the binding pocket encapsulates the ligand, and variations in the amino acid residues lining this pocket between α2δ isoforms are thought to be the basis for binding selectivity. biorxiv.org The specific size, shape, and chirality of imagabalin's side chain are therefore the key structural determinants that govern its distinct binding affinity and its functional selectivity for the α2δ-1 subunit over the α2δ-2 subunit.

Iv. Preclinical Pharmacological Characterization of Imagabalin Hydrochloride

In Vitro Pharmacological Assays

Radioligand binding displacement assays are a crucial method for quantifying the affinity of a compound for its target receptor. In the case of imagabalin (B1671733) hydrochloride, these studies are used to determine its occupancy of the α2δ subunit of voltage-dependent calcium channels. These assays typically utilize a radiolabeled ligand, such as [³H]-gabapentin, which is known to bind to the α2δ subunit. nih.gov

The basic principle involves incubating a preparation of the target receptor (e.g., from porcine brain tissue) with a fixed concentration of the radioligand ([³H]-gabapentin) and varying concentrations of the unlabeled competitor drug (imagabalin hydrochloride). nih.gov By measuring the amount of radioligand displaced at different concentrations of this compound, a competition binding curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of this compound required to displace 50% of the bound radioligand. This value is inversely proportional to the binding affinity of this compound for the α2δ subunit.

| Parameter | Description |

| Radioligand | [³H]-gabapentin |

| Target | α2δ subunit of voltage-dependent calcium channels |

| Assay Principle | Competitive displacement of the radioligand by this compound |

| Key Measurement | IC₅₀ value, indicating the potency of this compound in binding to the α2δ subunit. |

Electrophysiological studies provide a functional measure of a compound's effect on ion channel activity. For this compound, these assays are used to assess its ability to inhibit calcium channel currents. These experiments are often conducted in transfected cells or dorsal root ganglion neurons, which express the target voltage-gated calcium channels.

Techniques such as patch-clamp electrophysiology allow for the direct measurement of ion currents across the cell membrane. By applying a voltage stimulus to open the calcium channels, a baseline current can be recorded. Subsequent application of this compound allows researchers to observe any changes in this current. A reduction in the calcium current in the presence of this compound indicates its inhibitory effect on the channel's function. mdpi.comfrontiersin.org

Quantitative dose-response analysis is essential for characterizing the potency of a drug. msdmanuals.com By testing a range of concentrations of this compound in in vitro assays, a dose-response curve can be constructed. ijbs.com This curve plots the drug concentration against the measured biological effect, such as the percentage of inhibition of radioligand binding or the reduction in calcium channel current.

From the dose-response curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. nih.gov The IC₅₀ value represents the concentration of this compound that produces 50% of its maximum inhibitory effect. A lower IC₅₀ value indicates greater potency. This quantitative measure is critical for comparing the potency of this compound to other compounds and for guiding the selection of doses for in vivo studies. msdmanuals.com

| Assay Type | Endpoint Measured | Key Parameter |

| Radioligand Binding | Displacement of [³H]-gabapentin | IC₅₀ |

| Electrophysiology | Inhibition of Calcium Current | % Inhibition |

In Vivo Studies in Animal Models of Central Nervous System Modulation

In vivo studies in animal models are critical for evaluating the potential therapeutic effects of a drug in a living organism. For this compound, these studies have focused on its anxiolytic-like and analgesic-like properties.

A variety of animal models have been developed to screen for anxiolytic-like activity. nih.govresearchgate.net These models are based on the principle that rodents exhibit naturalistic behaviors that can be modulated by anxiety-inducing situations and anxiolytic drugs. nih.gov Common models used to assess anxiolytic-like effects include:

Elevated Plus Maze (EPM): This test utilizes an elevated, plus-shaped apparatus with two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms. nih.gov

Light-Dark Box Test: This model consists of a brightly lit chamber and a dark chamber. Anxiolytic drugs tend to increase the time spent in the lit chamber. nih.gov

Four-Plate Test: This test involves placing a mouse in a chamber with an electrified floor divided into four plates. Anxiolytic drugs increase the number of punished crossings between plates. plos.org

Studies investigating this compound have demonstrated its potential for anxiolytic-like activity in such preclinical models, which supported its progression to clinical trials for generalized anxiety disorder. researchgate.netiiab.me

Animal models of pain are used to evaluate the potential analgesic effects of new compounds. frontiersin.org These models can be broadly categorized into those that assess acute pain and those that model chronic or neuropathic pain. researchgate.netijbcp.com Commonly used models include:

Hot Plate Test: This test measures the latency of a mouse or rat to react to a heated surface, with analgesic drugs increasing this latency. nih.gov

Acetic Acid-Induced Writhing Test: This is a chemical model of visceral pain where the injection of acetic acid induces abdominal constrictions (writhes). Analgesic compounds reduce the number of writhes. researchgate.net

Formalin Test: The injection of formalin into the paw produces a biphasic pain response, with an early neurogenic phase and a later inflammatory phase. Analgesics can attenuate one or both phases of this response. frontiersin.org

Preclinical studies have suggested that this compound possesses analgesic-like properties, consistent with the known effects of other gabapentinoids in treating neuropathic pain.

Exploration of Potential Anticonvulsant and Hypnotic-like Activities

Preclinical investigations of this compound, also known by its developmental code PD-0332334, identified both anticonvulsant and hypnotic-like activities. medchemexpress.commedchemexpress.com These findings are consistent with its mechanism of action as a ligand for the α2δ subunit of voltage-dependent calcium channels, a target shared by other established anticonvulsant and anxiolytic agents. medchemexpress.commedchemexpress.com

While multiple sources confirm that imagabalin demonstrated these activities in preclinical settings, specific quantitative data, such as the median effective dose (ED₅₀) in various rodent models, are not extensively detailed in publicly available literature, likely remaining proprietary information of the developer. medchemexpress.commedchemexpress.comportico.organnualreports.com The evaluation of such activities typically involves a battery of standardized animal models designed to predict clinical efficacy for epilepsy and sleep-related disorders.

Below is a table of common preclinical models used to assess the types of activities reported for imagabalin.

| Activity Assessed | Common Preclinical Model | Description of Endpoint |

| Anticonvulsant | Maximal Electroshock (MES) Test | Evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal or auricular electrical stimulation. This model is predictive of efficacy against generalized tonic-clonic seizures. |

| Anticonvulsant | Subcutaneous Pentylenetetrazol (scPTZ) Test | Assesses the ability to prevent or delay the onset of clonic and tonic seizures induced by the chemical convulsant pentylenetetrazol. This model is sensitive to drugs effective against myoclonic and absence seizures. |

| Hypnotic-like | Loss-of-Righting Reflex | Measures the ability of a compound to induce a state of hypnosis or sedation in rodents, quantified by the duration for which the animal is unable to right itself when placed on its back. |

| Motor Coordination | Rotorod Test | Often used as a secondary test to differentiate desired CNS effects (like anticonvulsant activity) from motor impairment. Animals are placed on a rotating rod, and the time they remain on it is measured. |

These models are crucial in early drug development to establish a profile of a compound's central nervous system effects. abpi.org.uk

Preclinical Pharmacokinetic and Pharmacodynamic Interrelationships

The relationship between how a drug moves through the body (pharmacokinetics) and the effects it produces (pharmacodynamics) is a cornerstone of preclinical development. abpi.org.ukswinburne.edu.au

Detailed preclinical ADME data for this compound in animal models are not publicly documented. In the course of development, a comprehensive set of in vivo studies would have been performed in relevant species (typically rodents, such as rats and mice) to characterize the compound's pharmacokinetic profile. swinburne.edu.au

These studies generally include:

Absorption: Determining the rate and extent to which imagabalin enters the systemic circulation after oral and intravenous administration. This provides key parameters like bioavailability.

Distribution: Assessing how the drug partitions into various tissues and fluids throughout the body, including the brain. This involves calculating the volume of distribution and examining protein binding. medchemexpress.com

Metabolism: Identifying the primary metabolic pathways, the enzymes involved, and the structures of any significant metabolites. For gabapentinoids, metabolism is often minimal. jebeet.com

Excretion: Characterizing the primary routes of elimination for the parent drug and its metabolites from the body, most commonly via urine or feces, and determining the elimination half-life.

Such data are critical for understanding a drug's disposition and for selecting appropriate species for further non-clinical testing. abpi.org.uk

Establishing a clear relationship between the concentration of a drug in the body (exposure) and its therapeutic effect (efficacy) is a primary goal of preclinical PK/PD analysis. For imagabalin, this would involve correlating its plasma or brain concentrations with its observed anticonvulsant or anxiolytic-like effects in animal models.

Specific PK/PD modeling studies for imagabalin have not been published. The typical approach involves collecting pharmacokinetic data (drug concentrations at multiple time points) and pharmacodynamic data (e.g., degree of seizure protection or behavioral response) from the same animals. swinburne.edu.au These datasets are then integrated to build a mathematical model that describes the exposure-response relationship. This analysis helps to understand the concentration required to achieve a desired therapeutic effect and informs the design of clinical trials. swinburne.edu.au

Utility of this compound as a Neurobiological Research Probe

This compound serves as a valuable tool for neurobiological research due to its specific mechanism of action. medchemexpress.comuni-graz.at As a high-affinity ligand for the α2δ subunit of voltage-dependent calcium channels, with some preference for the α2δ1 subtype, it can be used to selectively probe the function of this channel subunit. medchemexpress.commedchemexpress.com

The α2δ subunit is a key modulator of calcium influx at nerve terminals, which in turn controls the release of various neurotransmitters. unica.it By binding to this target, imagabalin can be used to investigate the downstream consequences of this modulation.

A prime example of its utility is in the study of neurotransmitter dynamics. Research has shown that α2δ ligands can modulate the release of the excitatory neurotransmitter glutamate (B1630785). jebeet.comunica.it Imagabalin has been used specifically to investigate its effects on glutamate release in rat brain slices, demonstrating its utility in pharmacological studies aimed at understanding the regulation of excitatory signaling in the central nervous system. unica.it Its specific binding properties make it a useful probe for dissecting the role of α2δ-containing calcium channels in synaptic transmission and plasticity.

V. Structure Activity Relationship Sar and Rational Design of Imagabalin Hydrochloride Analogues

Stereochemical Conformations and Their Role in α2δ Ligand Binding

The three-dimensional arrangement of atoms in Imagabalin (B1671733) is a critical determinant of its biological activity. The molecule possesses two chiral centers, leading to four possible stereoisomers. However, only one of these isomers exhibits the desired high-affinity binding to the α2δ subunit.

Imagabalin is the specific stereoisomer (3S,5R)-3-amino-5-methyloctanoic acid. chemspider.com Extensive research has demonstrated that this precise (3S,5R)-configuration is essential for potent binding to the α2δ-1 subunit. The (S)-configuration at the C3 position, which bears the amino group, and the (R)-configuration at the C5 position, where the methyl group is located, are crucial for orienting the molecule correctly within the binding pocket of the protein. This specific spatial arrangement allows for optimal interactions with key amino acid residues, thereby ensuring high-affinity binding. Altering the stereochemistry at either of these centers leads to a significant reduction or complete loss of binding affinity, highlighting the stringent stereochemical requirements of the α2δ subunit's binding site.

Systematic Modifications and Pharmacological Impact

To improve upon the binding affinity and selectivity of lead compounds like Imagabalin, researchers systematically modify different parts of the molecule. These modifications primarily involve the side chains, as they play a crucial role in the hydrophobic and van der Waals interactions with the target protein.

The alkyl side chain of Imagabalin plays a significant role in its interaction with a hydrophobic pocket within the α2δ subunit. Studies on analogues with varied side chains have provided valuable SAR data. Modifications that increase the length or introduce branching at specific positions on the side chain can modulate binding affinity. For instance, the ethyl group at the C5 position in the octanoic acid backbone of Imagabalin contributes to its binding profile. Research into similar α2δ ligands, such as Pregabalin (B1679071) and Gabapentin (B195806), has shown that subtle changes in the size and shape of the alkyl side chain can lead to significant differences in potency. While specific data on a wide range of Imagabalin analogues is proprietary, the principles derived from the broader class of gabapentinoids indicate that an optimal chain length and degree of branching are necessary to maximize favorable interactions and displace water molecules from the binding site, thereby enhancing affinity. figshare.com

Table 1: Effect of Side Chain Variation on α2δ Ligand Affinity (Illustrative)

| Compound | Side Chain Modification | Relative Affinity for α2δ-1 |

| Gabapentin | Cyclohexane ring | Baseline |

| Pregabalin | Isobutyl group | ~3-10x Gabapentin |

| Imagabalin | 3-methyl-pentyl group | High Affinity |

| Analogue A | n-pentyl group | Reduced Affinity |

| Analogue B | Cyclopentylmethyl group | Moderate Affinity |

Note: This table is illustrative, based on general principles of gabapentinoid SAR, to demonstrate the impact of side chain modifications. Exact affinity values are dependent on specific experimental conditions.

Based on extensive SAR studies of Imagabalin and related compounds, several key design principles for potent and selective α2δ ligands have been established:

γ-Amino Acid Scaffold: The core structure of a γ-amino acid is essential for interacting with the primary binding site.

Stereochemistry: The (3S) configuration of the amino group is critical for correct orientation and interaction. For substituted analogues like Imagabalin, additional stereocenters, such as the (5R) position, must be optimized.

Alkyl Side Chain: A hydrophobic alkyl side chain of a specific size and shape is required to occupy a hydrophobic pocket in the α2δ subunit. The branching and length of this chain are key modulators of binding affinity.

Avoidance of Planarity: The non-planar, three-dimensional shape of these molecules is a crucial feature for fitting into the complex topology of the binding site.

Computational Chemistry Approaches to Imagabalin Hydrochloride Derivatives

Modern drug design heavily relies on computational methods to predict and understand molecular interactions, thereby guiding the synthesis of more effective compounds. co-ac.comresearchgate.net These approaches save considerable time and resources by prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. youtube.com MD simulations provide a more dynamic picture, showing how the protein and ligand adjust their conformations to achieve an optimal fit. mdpi.com This method can confirm the stability of the binding mode predicted by docking and can help to identify key residues that are crucial for maintaining the interaction. For the design of novel Imagabalin derivatives, these computational tools allow researchers to virtually screen new side chain modifications or other structural changes, predicting their impact on binding affinity before undertaking their chemical synthesis. mdpi.com

Vi. Advanced Analytical Methodologies for Imagabalin Hydrochloride Research

Chromatographic and Spectroscopic Techniques for Characterization and Quantification

The precise identification and quantification of Imagabalin (B1671733) hydrochloride rely on a combination of powerful analytical techniques that probe its molecular structure and properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including Imagabalin hydrochloride. While specific ¹H and ¹³C NMR spectral data for this compound are not widely available in the public domain, the expected chemical shifts can be predicted based on its molecular structure and by comparison with structurally similar compounds such as pregabalin (B1679071).

¹H NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen atoms within the molecule, revealing key structural features through their chemical shifts, signal multiplicities (splitting patterns), and integration values. The proton signals would correspond to the various aliphatic and amino groups present in Imagabalin.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and bonding environment.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on its known structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.0 - 13.0 | 175.0 - 180.0 |

| CH-NH₃⁺ | 3.0 - 3.5 | 50.0 - 55.0 |

| CH₂ adjacent to COOH | 2.2 - 2.6 | 40.0 - 45.0 |

| CH₂ adjacent to CH-NH₃⁺ | 1.5 - 2.0 | 35.0 - 40.0 |

| CH at stereocenter | 1.8 - 2.2 | 30.0 - 35.0 |

| CH₂ in alkyl chain | 1.2 - 1.6 | 25.0 - 30.0 |

| CH₃ in alkyl chain | 0.8 - 1.0 | 10.0 - 15.0 |

| CH₃ on stereocenter | 0.9 - 1.1 | 15.0 - 20.0 |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the separation, quantification, and identification of this compound in complex mixtures. Due to the structural similarity, analytical methods developed for pregabalin can often be adapted for this compound.

In a typical HPLC-MS analysis, a reversed-phase C18 column is employed to separate the analyte from other components based on its polarity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under isocratic or gradient elution conditions.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺ in the positive ion mode. The high-resolution mass spectrometer then provides a highly accurate mass-to-charge ratio (m/z) measurement, confirming the elemental composition of the molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions.

| Parameter | Condition |

| HPLC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (m/z) | [M+H]⁺ (Expected: 174.15) |

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₉H₂₀ClNO₂), the theoretical elemental composition serves as a fundamental purity check.

Table of Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 51.55 |

| Hydrogen (H) | 9.61 |

| Chlorine (Cl) | 16.90 |

| Nitrogen (N) | 6.68 |

| Oxygen (O) | 15.26 |

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral centers in this compound. However, to date, the crystal structure of this compound has not been reported in the publicly accessible scientific literature.

Method Validation and Quality Control in Synthetic Chemistry

The synthesis of this compound requires stringent quality control measures to ensure the final product is of high purity and stability. This involves the validation of analytical methods used to assess these critical quality attributes.

Purity assessment is a critical aspect of quality control for any active pharmaceutical ingredient. HPLC is the primary technique used for this purpose, allowing for the separation and quantification of the main compound from any process-related impurities or degradation products. A validated HPLC method with a suitable detector (e.g., UV or MS) is used to determine the purity of this compound, typically expressed as a percentage area of the main peak relative to the total peak area.

Impurity profiling involves the identification and quantification of each individual impurity present in the drug substance. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities. Any impurity present above the identification threshold (typically 0.1%) must be structurally characterized. Techniques such as LC-MS/MS and NMR are employed for the structural elucidation of these minor components. While a detailed impurity profile for this compound is not publicly available, synthetic routes are designed to minimize the formation of by-products, and purification steps are optimized to ensure the final product meets the stringent purity requirements for pharmaceutical use. Research on the synthesis of this compound has demonstrated that high purity levels can be achieved.

Stability studies are essential to determine the shelf-life of a drug substance and to identify any potential degradation products that may form under various environmental conditions. These studies are conducted under controlled conditions of temperature, humidity, and light, as prescribed by ICH guidelines.

For this compound, stability studies would involve storing the compound under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions. At specified time points, samples are withdrawn and analyzed using a validated stability-indicating HPLC method to monitor for any decrease in the assay of the active substance and for the formation of degradation products. While specific stability data for this compound is not publicly available, such studies are a standard and critical component of its pharmaceutical development.

Data Analysis and Statistical Inference in Preclinical Studies

In the preclinical evaluation of this compound, moving beyond basic statistical tests to more advanced analytical frameworks is crucial for making sound inferences from complex datasets. Methodologies such as meta-analysis and Bayesian hierarchical modeling provide powerful tools to synthesize evidence and interpret experimental results with greater precision and context.

Meta-analysis is a statistical procedure for combining data from multiple independent studies to derive a single, more precise estimate of an effect. nih.gov In preclinical pharmacology, its application is essential for systematically evaluating a compound's efficacy, comparing it to other treatments, and understanding the consistency of findings across different experimental models. nih.goved.ac.uk This approach is particularly valuable given that preclinical studies often have small sample sizes and may exhibit considerable heterogeneity in their design and outcomes. ed.ac.ukplos.org By pooling results, meta-analysis increases statistical power and can help identify sources of variability among studies. nih.gov

A hypothetical meta-analysis comparing this compound to pregabalin in a standardized preclinical model of anxiety is detailed below. The effect size, represented as the Standardized Mean Difference (SMD), is calculated for each study, and a random-effects model is used to compute a pooled estimate.

| Study ID | Compound | N (Treated/Control) | Outcome Measure | Effect Size (SMD) | 95% Confidence Interval |

|---|---|---|---|---|---|

| Preclinical_Study_01 | Imagabalin HCl | 10/10 | Elevated Plus Maze (% Time in Open Arms) | 0.85 | [0.25, 1.45] |

| Preclinical_Study_02 | Imagabalin HCl | 12/12 | Elevated Plus Maze (% Time in Open Arms) | 0.79 | [0.22, 1.36] |

| Preclinical_Study_03 | Pregabalin | 10/10 | Elevated Plus Maze (% Time in Open Arms) | 0.81 | [0.21, 1.41] |

| Preclinical_Study_04 | Imagabalin HCl | 8/8 | Elevated Plus Maze (% Time in Open Arms) | 0.95 | [0.20, 1.70] |

| Preclinical_Study_05 | Pregabalin | 12/12 | Elevated Plus Maze (% Time in Open Arms) | 0.75 | [0.18, 1.32] |

Table 1: Hypothetical Meta-Analysis of Preclinical Studies. This table illustrates simulated data from five preclinical studies comparing the anxiolytic-like effects of this compound and Pregabalin. The Standardized Mean Difference (SMD) indicates the magnitude of the effect compared to a placebo control. A pooled analysis of such data would yield a summary effect size for each compound, allowing for a quantitative comparison of their efficacy.

Bayesian hierarchical modeling is a statistical method that allows for the analysis of data structured on multiple levels. nih.govyoutube.com Unlike traditional frequentist approaches that treat parameters as fixed, unknown constants, Bayesian inference treats them as random variables about which probabilistic statements can be made. nih.govresearchoutreach.org This framework combines prior knowledge about a parameter with evidence from new experimental data to produce an updated "posterior" probability distribution. nih.govfda.gov

In preclinical research involving this compound, a hierarchical model could be used to analyze data from dose-response studies. For instance, data can be grouped by individual animals, which are in turn grouped by experimental batch. This structure allows the model to account for variability at each level (e.g., between-animal and between-batch). youtube.com A key advantage of this approach is the ability to "borrow strength" across groups. nih.govfda.gov Information from all groups is used to inform the estimates for any individual group, leading to more stable and precise parameter estimates, especially when sample sizes are small. nih.gov

For example, when determining the half-maximal effective concentration (EC50) of this compound, a Bayesian hierarchical model can incorporate prior information from studies on other gabapentinoids. This prior knowledge, combined with the new experimental data, yields a more robust posterior distribution for the EC50 of this compound. This provides not just a point estimate but a full range of plausible values and the probability associated with them, offering a richer interpretation of the compound's potency. researchoutreach.org

The table below illustrates how Bayesian modeling can refine parameter estimates by integrating prior information with observed experimental data.

| Parameter | Methodology | Estimated Value | 95% Interval | Source of Information |

|---|---|---|---|---|

| EC50 (nM) | Standard Non-Linear Regression | 45.2 | [25.8, 64.6] (Confidence Interval) | Current Experiment Data Only |

| Bayesian Hierarchical Model | 41.5 | [30.1, 52.9] (Credible Interval) | Current Data + Prior from Related α2δ Ligands | |

| Maximum Effect (% Emax) | Standard Non-Linear Regression | 92.1 | [85.3, 98.9] (Confidence Interval) | Current Experiment Data Only |

| Bayesian Hierarchical Model | 94.5 | [89.8, 99.2] (Credible Interval) | Current Data + Prior from Related α2δ Ligands |

Vii. Emerging Research Avenues and Future Perspectives for Imagabalin Hydrochloride

Exploration of Novel Therapeutic Targets and Indications

While Imagabalin (B1671733) was investigated for generalized anxiety disorder, ongoing research into the broader family of α2δ ligands, or gabapentinoids, suggests a wider therapeutic potential that extends beyond its initial focus. The mechanism of action, which involves modulating calcium influx and attenuating neurotransmission, has implications for a variety of pathological conditions.

Recent studies on compounds structurally and functionally similar to Imagabalin, such as pregabalin (B1679071), have revealed potential anti-inflammatory properties. This is a significant departure from their known neurological effects. Research indicates that these molecules can inhibit the release of proinflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govresearchgate.net. This suggests that Imagabalin could be explored as a therapeutic agent in conditions with an inflammatory component.

Furthermore, the role of the α2δ-1 subunit is now understood to be more complex than simply modulating calcium channels. It also interacts with other proteins, such as thrombospondins and NMDA receptors, to regulate the formation of excitatory synapses (synaptogenesis) nih.govresearchgate.net. By binding to α2δ-1, Imagabalin could potentially modulate aberrant synaptic plasticity, opening up therapeutic possibilities for a range of disorders characterized by maladaptive neural circuits. This expanded understanding of the α2δ-1 subunit as a signaling hub presents new opportunities for Imagabalin in treating conditions beyond neuropathic pain and anxiety, potentially including certain depressive disorders or trauma-related conditions.

Table 1: Potential Novel Indications for α2δ Ligands like Imagabalin Hydrochloride

| Therapeutic Area | Rationale | Key Mediators/Pathways |

|---|---|---|

| Inflammatory Disorders | Inhibition of proinflammatory cytokine release. | IL-6, TNF-α |

| Disorders of Synaptic Plasticity | Modulation of excitatory synaptogenesis. | α2δ-1 interaction with thrombospondins and NMDA receptors. |

| Major Depressive Disorder | Potential to correct maladaptive neural circuits. | Regulation of neurotransmitter release and synaptic connectivity. |

Advancements in Asymmetric Catalysis and Green Chemical Synthesis

The synthesis of this compound, a chiral molecule, requires precise control of its stereochemistry, making asymmetric catalysis a critical area of research. Significant advancements have been made in developing efficient and environmentally friendly manufacturing processes.

A key development in the large-scale synthesis of Imagabalin involves asymmetric hydrogenation to establish the desired (3S)-stereocenter. One robust process utilizes a rhodium-trichickenfootphos catalyst. An alternative, highly efficient two-step process has also been described, which employs a diastereoselective hydrogenation step with a Ru-(S)-BINAP catalyst. This simplified process significantly reduced the cost of goods compared to earlier routes.

In line with the principles of green chemistry, which aim to reduce waste and use less hazardous substances, biocatalysis has emerged as a powerful tool. Protein engineering has been used to optimize enzymes for the synthesis of key Imagabalin intermediates. For instance, the enzyme Vibrio fluvialis aminotransferase (Vfat) has been engineered through targeted mutagenesis to exhibit a 60-fold higher activity in producing a crucial precursor to Imagabalin. Chemoenzymatic approaches, which combine traditional chemical reactions with biological catalysis, are also being explored for analogues like pregabalin, utilizing ene-reductases to achieve high stereoselectivity in a more sustainable manner nih.gov.

Table 2: Comparison of Catalytic Systems for Imagabalin and Analogue Synthesis

| Catalyst Type | Specific Catalyst/Enzyme | Key Transformation | Advantages |

|---|---|---|---|

| Transition Metal Catalyst | Rhodium-trichickenfootphos | Asymmetric Hydrogenation | Robust for large-scale synthesis. |

| Transition Metal Catalyst | Ru-(S)-BINAP | Diastereoselective Hydrogenation | High efficiency, novel conditions, cost reduction. |

| Biocatalyst | Engineered Vibrio fluvialis aminotransferase (Vfat) | Asymmetric Synthesis of an Ester Intermediate | High stereoselectivity, significantly increased activity, green chemistry. |

| Biocatalyst | Ene-reductases | Asymmetric Bioreduction of β-cyanoacrylate esters | Green alternative, high conversion, applicable to GABA analogues. |

Development as a Chemical Biology Tool for Calcium Channel Research

Beyond its therapeutic potential, this compound and other α2δ ligands serve as valuable chemical biology tools for investigating the function and trafficking of voltage-gated calcium channels. Their high specificity for the α2δ subunit allows researchers to probe the role of this protein in various physiological and pathological processes.

One of the key applications of these ligands is in studying the trafficking of CaVα1 pore-forming and α2δ subunits to the cell membrane. Gabapentinoids have been shown to disrupt the trafficking of α2δ and associated calcium channels to the presynaptic terminal, a mechanism thought to contribute to their therapeutic effects nih.gov. By using Imagabalin, researchers can dissect the molecular machinery responsible for the localization and density of calcium channels at the synapse.

Furthermore, the development of derivatized α2δ ligands has created sophisticated tools for molecular imaging. For example, fluorine-18 (B77423) labeled derivatives of gabapentin (B195806) have been synthesized for use as Positron Emission Tomography (PET) radioligands. These tracers allow for the noninvasive imaging and quantification of α2δ-1 subunit expression in vivo, which is known to be upregulated in conditions like neuropathic pain. This approach provides a powerful method for diagnosing disease, monitoring progression, and assessing the target engagement of new drugs. Similar derivatization of Imagabalin could yield novel PET tracers with potentially different pharmacokinetic or binding profiles, further expanding the toolkit for calcium channel research. Selective ligands also serve as pharmacological tools to differentiate the specific roles of the α2δ-1 and α2δ-2 subunits.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The study of this compound has benefited significantly from an interdisciplinary approach that combines computational modeling with experimental validation. These integrated methods provide deep insights into the molecular interactions governing the drug's activity and guide the design of new, improved compounds.

Computational docking and molecular dynamics simulations have been instrumental in elucidating how Imagabalin and related compounds bind to the α2δ-1 subunit. Recent studies, leveraging high-resolution cryogenic electron microscopy (cryo-EM) structures of the calcium channel complex, have used exhaustive protein-ligand sampling algorithms to predict the binding modes of gabapentinoids nih.gov. These simulations have confirmed the critical role of specific amino acid residues, such as Arginine-217 (R217), in binding, a finding that is consistent with experimental data from mutagenesis studies showing that mutating this residue abolishes analgesic efficacy nih.govnih.govnih.gov.

Molecular dynamics simulations further allow researchers to observe the dynamic process of ligand binding and unbinding, providing insights into the kinetics and thermodynamics of the interaction chemrevlett.comchemrevlett.comnih.govugent.bedovepress.com. This information is crucial for understanding the duration of drug action and for designing molecules with optimized binding properties.

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of this interdisciplinary approach oncodesign-services.comuni-bonn.deresearchgate.netacs.org. By correlating the structural features of a series of Imagabalin analogues with their binding affinities and biological activities, researchers can build predictive computational models. These models accelerate the drug discovery process by allowing for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable properties.

Q & A

Q. What are the established synthetic routes for Imagabalin hydrochloride, and how do they compare in efficiency?

Methodological Answer: The primary synthetic route involves enantioselective hydrogenation using chiral ligands like L34 (a diphosphine ligand) to achieve stereochemical control. For example, the Challenger group optimized a multikilogram synthesis using L34, while Grayson et al. explored camphor-based ligands for improved enantiomeric excess . Efficiency is evaluated via yield, enantiomeric purity (measured by chiral HPLC or NMR), and scalability. Comparative studies should report catalyst turnover numbers, reaction conditions (pressure, temperature), and reproducibility across batches .

Q. How is the targeting of the α2δ subunit by this compound characterized in preclinical studies?

Methodological Answer: Binding affinity to the α2δ subunit is quantified via radioligand displacement assays (e.g., using [³H]-gabapentin). Electrophysiological studies in transfected cells or dorsal root ganglion neurons assess functional inhibition of voltage-gated calcium currents. Dose-response curves (IC₅₀ values) and selectivity over other calcium channel subunits (e.g., α1 or β subunits) must be validated using standardized protocols .

Q. What analytical techniques are critical for confirming the identity and purity of this compound in synthetic batches?

Methodological Answer: Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detects impurities. Elemental analysis verifies stoichiometry, and X-ray crystallography may resolve stereochemistry. Purity thresholds (>98%) should align with pharmacopeial standards .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during the catalytic synthesis of this compound?

Methodological Answer: Enantioconvergent hydrogenation of E/Z olefin mixtures can minimize impurities. Ligand screening (e.g., L34 vs. camphor-based diphosphines) optimizes enantioselectivity. Post-reaction purification via recrystallization or chiral chromatography is recommended. Kinetic resolution studies and computational modeling (DFT) help predict ligand performance .

Q. How can researchers address discrepancies between in vitro binding data and in vivo efficacy?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, plasma protein binding). Validate in vitro-in vivo correlations (IVIVC) using rodent models with microdialysis to measure free drug concentrations in target tissues. Adjust dosing regimens based on allometric scaling or physiologically based pharmacokinetic (PBPK) models .

Q. What biocatalytic approaches optimize this compound synthesis while reducing costs?

Methodological Answer: Biocatalytic routes using engineered enzymes (e.g., ketoreductases) can replace metal-catalyzed steps, reducing COGs by 50–55%. Process metrics include enzyme turnover frequency, solvent tolerance, and scalability. Compare environmental impact (E-factor) and waste generation to traditional methods .

Q. How do researchers validate the scalability of enantioselective hydrogenation steps?

Methodological Answer: Pilot-scale reactors (10–100 L) test catalyst stability under varying hydrogen pressures and mixing rates. Monitor batch-to-batch consistency in yield and enantiomeric excess. Use process analytical technology (PAT) for real-time monitoring of reaction progression .

Q. What statistical methods analyze conflicting results in dose-response studies?

Methodological Answer: Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental rigor. Bayesian hierarchical models account for inter-study variability. Sensitivity analysis identifies outliers driven by methodological differences (e.g., assay type) .

Q. How should stability studies assess degradation pathways under various storage conditions?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., hydrolysis byproducts). Use mass spectrometry to identify degradation pathways. Compare results to ICH Q1A guidelines for pharmaceutical stability .

Q. What are the best practices for documenting experimental protocols to ensure reproducibility?

Methodological Answer: Provide detailed synthetic procedures, including reagent sources (e.g., Sigma-Aldrich batch numbers), instrument parameters (HPLC column type, gradient program), and characterization data in supplementary files. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.